3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide
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Overview
Description
3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide is an organic compound with the molecular formula C8H10N2O2S. It is known for its unique structure, which includes a furan ring, an amino group, and a thioxomethylthio group. This compound is primarily used in research settings and has various applications in chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide typically involves the reaction of 2-furylmethylamine with a thioxomethylthio reagent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 25-30°C. The reaction mixture is stirred for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature0-25°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.
Substitution: Halogens (e.g., chlorine, bromine); reaction temperature25-50°C.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(2-furylmethyl)-3-thioxopropanamide
- 2-[(2-Furylmethyl)amino]-3-[(Z)-(3-isobutyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Uniqueness
3-{[(2-Furylmethyl)amino]thioxomethylthio}propanamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H12N2O2S2 |
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Molecular Weight |
244.3 g/mol |
IUPAC Name |
(3-amino-3-oxopropyl) N-(furan-2-ylmethyl)carbamodithioate |
InChI |
InChI=1S/C9H12N2O2S2/c10-8(12)3-5-15-9(14)11-6-7-2-1-4-13-7/h1-2,4H,3,5-6H2,(H2,10,12)(H,11,14) |
InChI Key |
IMMLRCZMGUEYTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNC(=S)SCCC(=O)N |
Origin of Product |
United States |
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